molecular formula C19H19N3O3S2 B3552579 N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide

N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide

Cat. No. B3552579
M. Wt: 401.5 g/mol
InChI Key: AIHYHYXVCIEBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole involves a benzene ring fused to a thiazole ring . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary depending on the specific derivative and its biological activity. For example, some benzothiazole derivatives were found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .

Safety and Hazards

The safety and hazards of benzothiazole compounds can vary depending on the specific derivative. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Benzothiazole compounds continue to be a topic of interest in medicinal chemistry due to their remarkable pharmacological potentialities . Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their potential applications .

properties

IUPAC Name

N-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-4-25-12-8-9-14-15(10-12)27-19(20-14)22-18(26)21-17(23)13-7-5-6-11(2)16(13)24-3/h5-10H,4H2,1-3H3,(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYHYXVCIEBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC(=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.